4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Overview
Description
CDP 840 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). This compound competitively inhibits all PDE4 isoenzymes, which in turn prevents the cleavage of phosphodiester bonds found in secondary messenger molecules. CDP 840 hydrochloride had been in phase II clinical trials for the treatment of asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDP 840 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions.
Functional Group Introduction: Various functional groups are introduced through substitution reactions, using reagents such as cyclopentyl bromide and methoxybenzene.
Final Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of CDP 840 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: Industrial purification methods include large-scale chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CDP 840 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
CDP 840 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Medicine: Explored for its potential therapeutic effects in treating asthma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase enzymes.
Mechanism of Action
CDP 840 hydrochloride exerts its effects by inhibiting phosphodiesterase 4 (PDE4) enzymes. The inhibition of PDE4 prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. Elevated cAMP levels result in the activation of protein kinase A (PKA), which in turn modulates various cellular processes, including inflammation and immune responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway .
Comparison with Similar Compounds
CDP 840 hydrochloride is compared with other similar compounds, such as:
Rolipram: Another selective PDE4 inhibitor, but with different pharmacokinetic properties.
Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
Uniqueness
CDP 840 hydrochloride is unique due to its high selectivity and potency in inhibiting PDE4 enzymes. It has shown promising results in preclinical studies for its anti-inflammatory effects .
Properties
IUPAC Name |
4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUPXBCDMQYRR-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936715 | |
Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162542-90-7 | |
Record name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162542-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CDP 840 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CDP-840 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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